REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[NH:11]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12]1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([O:9][CH3:10])[C:2]([N:11]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12]2)=[CH:7][CH:6]=1 |f:3.4,5.6.7.8.9|
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=CC1)Cl)OC
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Name
|
|
Quantity
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0.39 g
|
Type
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reactant
|
Smiles
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N1CC(CC1)O
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Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
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0.32 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was purged with nitrogen
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Type
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CUSTOM
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Details
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then sealed
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
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Details
|
diluted with 15 mL of water
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Type
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EXTRACTION
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Details
|
The solution was extracted with ethyl acetate (10 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)OC)N1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 mg | |
YIELD: PERCENTYIELD | 5.7% | |
YIELD: CALCULATEDPERCENTYIELD | 5.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |